

interpreting inconsistent results with AZ 11645373

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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

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Technical Support Center: AZ 11645373

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret inconsistent results and effectively utilize **AZ 11645373** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AZ 11645373** and what is its primary mechanism of action?

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R).^{[1][2][3][4]} The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes.^{[1][5]} **AZ 11645373** acts as a non-surmountable antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonist (e.g., ATP).^{[1][4]} It binds to an allosteric site on the receptor, a location distinct from the ATP binding site.^[6]

Q2: I am not seeing any effect of **AZ 11645373** in my experiments. What could be the reason?

A primary reason for a lack of effect is the species-specificity of **AZ 11645373**. It is highly potent at the human P2X7 receptor but is significantly less effective at inhibiting the rat P2X7 receptor, showing over 500-fold less potency.^{[1][4]} Ensure your experimental system utilizes human cells or receptors. If using rodent models or cell lines, a different P2X7 receptor antagonist may be required.

Q3: What are the reported IC50 and KB values for **AZ 11645373**?

The potency of **AZ 11645373** can vary depending on the assay. Here is a summary of reported values:

Assay Type	Cell Line	Agonist	Potency (IC50 / KB)	Reference
Membrane Current Inhibition	HEK cells expressing hP2X7R	ATP	5 nM (KB)	[1]
Membrane Current Inhibition	HEK cells expressing hP2X7R	BzATP	7 nM (KB)	[1]
Calcium Influx Inhibition	HEK cells expressing hP2X7R	BzATP	15 nM (KB)	
YO-PRO-1 Uptake Inhibition	HEK cells expressing hP2X7R	ATP/BzATP	Not significantly different from membrane current/calcium influx assays	[3]
IL-1 β Release Inhibition	LPS-activated THP-1 cells	ATP	90 nM (IC50), 92 nM (KB)	[1][3][4]

Q4: Is the stereochemistry of **AZ 11645373** important for its activity?

Yes, **AZ 11645373** is a racemic mixture, and the antagonistic activity is primarily attributed to the (R)-enantiomer.[7] If you are observing variability between batches, it could be related to the enantiomeric composition. For highly sensitive assays, consider using the isolated (R)-enantiomer if available.

Troubleshooting Guide

Issue 1: High Variability in Experimental Results

High variability in results when using **AZ 11645373** can stem from several factors. Use the following checklist to troubleshoot:

- Species of experimental system: Confirm you are using a human cell line or a system expressing the human P2X7 receptor. The antagonist is significantly less potent in rodent systems.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Agonist concentration: While **AZ 11645373** is a non-surmountable antagonist, ensure you are using a consistent and appropriate concentration of the P2X7R agonist (ATP or BzATP) across experiments.
- Cell health and passage number: Variations in cell health, density, and passage number can affect receptor expression and signaling. Maintain consistent cell culture conditions.
- Compound stability and storage: Ensure the compound is stored correctly, typically at -20°C or -80°C as a stock solution, to prevent degradation.[\[2\]](#)[\[3\]](#)

Issue 2: Unexpected Off-Target Effects

AZ 11645373 is highly selective for the human P2X7 receptor and has been shown to have no agonist or antagonist activity at other P2X receptors (P2X1, P2X2, P2X3, P2X4, P2X5) at concentrations up to 10 μ M.[\[1\]](#)[\[4\]](#) It also does not significantly inhibit P2Y receptor-mediated calcium transients in untransfected HEK cells.[\[1\]](#) If you suspect off-target effects, consider the following:

- Concentration: Are you using the compound at excessively high concentrations? Stick to the recommended effective concentration range (low nanomolar for most cellular assays).
- Contamination: As with any in vitro experiment, ensure that reagents and cell cultures are free from contamination, which can produce unexpected results.

Experimental Protocols

Below are summarized methodologies for key experiments involving **AZ 11645373**, based on published literature.

Measurement of Membrane Currents (Electrophysiology)

- Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human P2X7 receptor.
- Method: Whole-cell patch-clamp technique.
- Procedure:
 - Clamp the membrane potential at -60 mV.
 - Apply increasing concentrations of ATP or BzATP to elicit membrane currents.
 - Pre-incubate cells with **AZ 11645373** before agonist application to determine its inhibitory effect.
 - Experiments can be performed in normal or low-divalent extracellular solutions, as antagonist potency for some P2X antagonists can be affected by divalent cations.^[1] However, the KB values for **AZ 11645373** were not altered by removing extracellular calcium and magnesium.^{[1][4]}

Calcium Influx Assay

- Cell Line: HEK cells expressing the human P2X7 receptor.
- Reagent: Fluo-4 AM calcium indicator.
- Procedure:
 - Load cells with Fluo-4 AM (e.g., 3 μ M for 30 minutes at 37°C).
 - Wash cells and resuspend in a suitable buffer.
 - Measure baseline fluorescence.
 - Pre-incubate with desired concentrations of **AZ 11645373**.

- Add the P2X7R agonist (e.g., BzATP) and record the change in fluorescence, which corresponds to intracellular calcium levels.
- Normalize results to the maximum fluorescence induced by a calcium ionophore like digitonin at the end of the experiment.[1]

YO-PRO-1 Uptake Assay

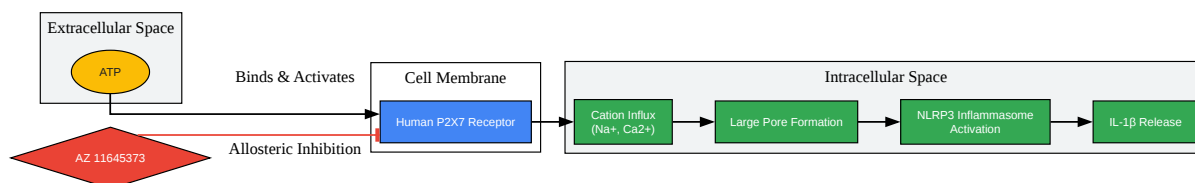
- Cell Line: HEK cells expressing the human P2X7 receptor or THP-1 cells.
- Reagent: YO-PRO-1 iodide, a fluorescent dye that enters cells through the large pores formed by P2X7R activation.
- Procedure:
 - Incubate cells in a solution containing YO-PRO-1 (e.g., 3 μ M).
 - Pre-treat with **AZ 11645373**.
 - Stimulate with ATP or BzATP.
 - Measure the increase in intracellular fluorescence using fluorescence microscopy or a plate reader.[1]

IL-1 β Release Assay

- Cell Line: Human monocytic THP-1 cells.
- Procedure:
 - Prime the THP-1 cells with lipopolysaccharide (LPS) to induce pro-IL-1 β expression.
 - Pre-incubate the primed cells with **AZ 11645373**.
 - Stimulate the cells with ATP to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the processing and release of mature IL-1 β .
 - Collect the cell supernatant and measure the concentration of IL-1 β using an ELISA kit.[1]

Visualizations

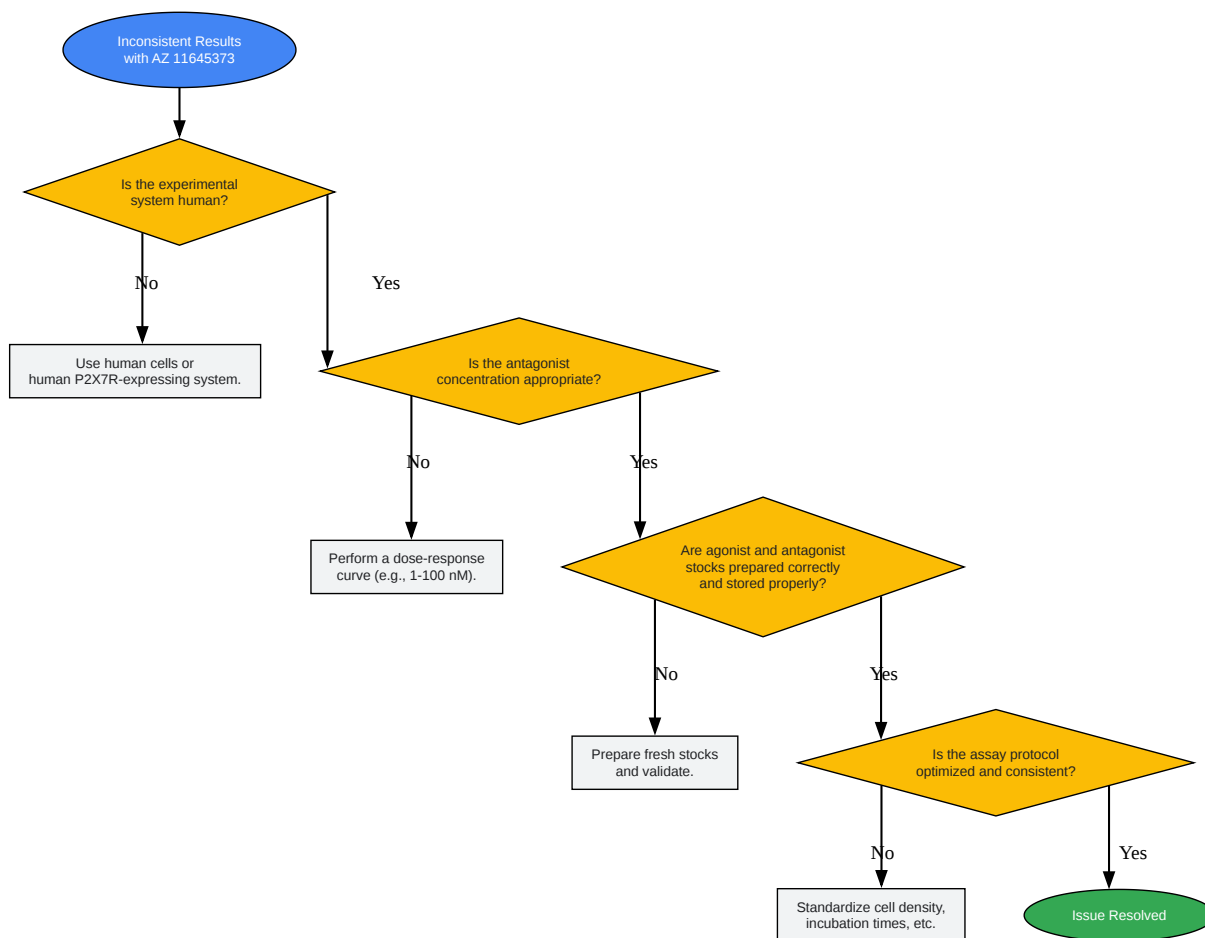
P2X7R Signaling and Inhibition by AZ 11645373



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Caption: P2X7R activation by ATP and allosteric inhibition by **AZ 11645373**.

Troubleshooting Workflow for Inconsistent Results



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Caption: A logical workflow for troubleshooting inconsistent experimental results.

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